6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine
Description
6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core substituted with a 4-chlorophenyl group at position 6 and methyl groups at positions 2 and 2. The 4-chlorophenyl substituent enhances lipophilicity and may influence target binding, while the methyl groups contribute to steric and electronic modulation .
Properties
CAS No. |
53454-45-8 |
|---|---|
Molecular Formula |
C13H11ClN4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C13H11ClN4/c1-8-9(2)17-18-7-12(16-13(18)15-8)10-3-5-11(14)6-4-10/h3-7H,1-2H3 |
InChI Key |
SCSGQCIVMUUPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2N=C1C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzylamine with 2,3-dimethylimidazo[1,2-b][1,2,4]triazine-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine)
- Core : Simple 1,2,4-triazine ring.
- Substituents: 2,3-Dichlorophenyl at position 6; amino groups at positions 3 and 3.
- Key Differences: Unlike the imidazo-triazine core in the target compound, lamotrigine lacks fused heterocyclic rings. The amino groups improve solubility but may increase hypersensitivity risks due to reactive metabolite formation .
- Pharmacology: Approved anticonvulsant acting via voltage-gated Na⁺ channel inhibition; higher risk of hypersensitivity compared to compounds with non-reactive substituents .
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 3c)
- Core : Thiazolo[3,2-b][1,2,4]triazole.
- Substituents : 4-Fluorophenyl at position 4.
- The fluorine atom, being smaller and more electronegative than chlorine, may reduce lipophilicity but enhance metabolic stability .
- Pharmacology : Selective MES (maximal electroshock) seizure inhibition; lower generalized activity compared to 4-chlorophenyl analogs .
6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
- Core : Same imidazo[1,2-b][1,2,4]triazine as the target compound.
- Substituents : 4-Nitrophenyl at position 6; diphenyl groups at positions 2 and 3.
- Key Differences: The nitro group is strongly electron-withdrawing, which may reduce bioavailability due to increased polarity or toxicity risks.
Pharmacological Activity Comparison
Biological Activity
Overview
6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-b][1,2,4]triazine class, which has been studied for various therapeutic applications including anticancer and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C13H11ClN4
- CAS Number : 53454-45-8
- Molecular Weight : 256.71 g/mol
- Melting Point : Data not explicitly available but typically falls within the range for similar compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines using methodologies such as the sulforhodamine B assay to assess cytotoxicity.
- Cell Lines Tested :
- Breast cancer (MDA-MB-468)
- Lung cancer
- Colon cancer
- Melanoma
- Renal cancer
In vitro studies indicated that this compound exhibits significant growth inhibition across multiple cancer types. For instance, it demonstrated an IC50 value that suggests potent activity against breast and lung cancer cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
- Enzyme Inhibition : It likely inhibits key enzymes involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Anticancer Activity |
|---|---|---|
| 6-(4-Ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine | Structure | Moderate |
| 6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine | Structure | High |
This table illustrates that while all compounds exhibit some level of anticancer activity, the presence of the chlorophenyl group in our compound enhances its potency compared to others.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Study 1 : Investigated the synthesis of derivatives and assessed their antitumor activity against a panel of over 60 cancer cell lines. The results indicated that modifications at specific positions on the triazine ring could enhance activity .
- Study 2 : Focused on the structure-activity relationship (SAR) of imidazo[1,2-b][1,2,4]triazines. It was found that electron-withdrawing groups like chlorine significantly improved cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
